molecular formula C12H13N5O4 B5339470 METHYL 4-[({[(Z)-1-AMINO-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO}OXY)METHYL]BENZOATE

METHYL 4-[({[(Z)-1-AMINO-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO}OXY)METHYL]BENZOATE

Cat. No.: B5339470
M. Wt: 291.26 g/mol
InChI Key: UJQQWPKVPBVDJX-UHFFFAOYSA-N
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Description

Methyl 4-[({[(Z)-1-amino-1-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)methyl]benzoate is a complex organic compound that features a benzoate ester linked to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[({[(Z)-1-amino-1-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)methyl]benzoate typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then linked to the benzoate ester. The reaction conditions often require the use of solvents like toluene and reagents such as anhydrous ammonia .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as flash column chromatography and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[({[(Z

Properties

IUPAC Name

methyl 4-[[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-19-12(18)8-4-2-7(3-5-8)6-20-16-10(13)9-11(14)17-21-15-9/h2-5H,6H2,1H3,(H2,13,16)(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQQWPKVPBVDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CON=C(C2=NON=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)CO/N=C(/C2=NON=C2N)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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